Orantinib

Description

This compound is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

an antiangiogenic agent

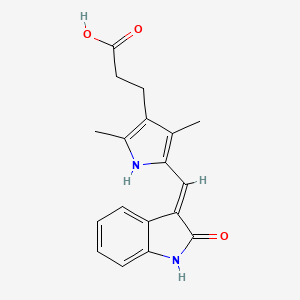

Structure

3D Structure

Properties

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017164 | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-62-5, 252916-29-3 | |

| Record name | SU6668 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orantinib's Mechanism of Action in Angiogenesis: A Technical Guide

Introduction: Targeting the Vascular Engine of Tumors

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological functions and pathological conditions.[1][2][3][4] In the context of oncology, the "angiogenic switch" is a critical step in tumor progression, enabling tumors to grow beyond a few millimeters by securing a dedicated blood supply for nutrients and oxygen.[5][6] This neovasculature also provides a route for metastatic dissemination.[1][7] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[5][7][8] Orantinib (formerly known as SU6668 or TSU-68) is a potent, orally bioavailable small molecule inhibitor that targets key receptor tyrosine kinases (RTKs) driving this process.[9][10][11] This guide provides an in-depth technical overview of the mechanism of action of this compound in angiogenesis, intended for researchers, scientists, and drug development professionals.

The Molecular Landscape of Angiogenesis: Key Signaling Hubs

Tumor angiogenesis is orchestrated by a complex interplay of pro-angiogenic factors secreted by tumor cells and stromal cells.[1] These factors bind to their cognate receptors on endothelial cells, triggering a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, and tube formation.[12][13] Among the most critical pathways are those mediated by:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1): The primary receptor for VEGF-A, VEGFR2 activation is a pivotal step in initiating angiogenesis.[13][14] Its stimulation leads to downstream signaling through pathways such as PLCγ-PKC-Raf-MEK-MAPK, promoting endothelial cell proliferation.[13]

-

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is crucial for the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.[1][15]

-

Fibroblast Growth Factor Receptor (FGFR): The FGF/FGFR axis is involved in endothelial cell proliferation and differentiation.[1][9]

-

c-Kit (Stem Cell Factor Receptor): While primarily known for its role in hematopoiesis, c-Kit is also expressed on some endothelial cells and can contribute to angiogenesis.[9][16]

This compound's Multi-Targeted Approach to Anti-Angiogenesis

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of multiple RTKs, thereby blocking their autophosphorylation and subsequent downstream signaling.[1][9][16] This multi-targeted approach provides a comprehensive blockade of the key drivers of tumor angiogenesis.[17]

Core Mechanism: Competitive ATP Inhibition

Biochemical kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to ATP for the kinase domains of its target receptors.[10] Its oxindole core mimics the adenine structure of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain and prevent the transfer of a phosphate group to tyrosine residues.[10] This inhibition of trans- and autophosphorylation is the foundational step in its mechanism of action.[9][16]

Primary Targets and Inhibitory Potency

This compound exhibits potent inhibitory activity against a select panel of RTKs critical for angiogenesis.

| Target Kinase | Inhibition Parameter | Value | Reference(s) |

| PDGFRβ | Ki | 8 nM | [16][17] |

| PDGFRβ | IC50 | 0.06 µM | |

| VEGFR2 (Flk-1/KDR) | Ki | 2.1 µM | [17] |

| VEGFR2 (Flk-1/KDR) | IC50 | 2.43 µM | |

| FGFR1 | Ki | 1.2 µM | [17] |

| FGFR1 | IC50 | 3.04 µM | |

| c-Kit | IC50 | 0.1 - 1 µM | [16] |

Table 1: Inhibitory potency of this compound against key angiogenic receptor tyrosine kinases.

Notably, this compound shows high potency against PDGFRβ, while also effectively inhibiting VEGFR2 and FGFR1.[15][16] It displays minimal activity against other RTKs such as EGFR, IGF-1R, Met, and Src, highlighting its selectivity.[15][16]

Downstream Signaling Blockade

By inhibiting the phosphorylation of VEGFR2, PDGFRβ, and FGFR1, this compound effectively shuts down the downstream signaling cascades that promote various aspects of the angiogenic process.

Figure 1: this compound's Competitive Inhibition of RTK Signaling. This diagram illustrates how this compound competes with ATP to block the phosphorylation of VEGFR2, PDGFRβ, and FGFR1, thereby inhibiting downstream signaling pathways that drive angiogenesis.

The inhibition of these pathways leads to several key cellular effects:

-

Inhibition of Endothelial Cell Proliferation: this compound has been shown to inhibit VEGF-driven and FGF-driven mitogenesis of Human Umbilical Vein Endothelial Cells (HUVECs) with IC50 values of 0.34 µM and 9.6 µM, respectively.[16][18]

-

Induction of Apoptosis: this compound can induce apoptosis in vascular endothelial cells and tumor cells, contributing to the regression of established tumors.[1]

-

Suppression of Tumor Angiogenesis in vivo: In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity across a broad range of tumor types.[1][16] It has been shown to suppress tumor angiogenesis, decrease average vessel permeability, and reduce the fractional plasma volume in tumors.[16][17]

Experimental Validation of this compound's Anti-Angiogenic Activity

The anti-angiogenic properties of this compound have been extensively characterized using a variety of in vitro and in vivo assays.

In Vitro Angiogenesis Assays

In vitro assays are crucial for the initial screening and mechanistic characterization of anti-angiogenic compounds.[2][19][20]

1. Endothelial Cell Proliferation Assay

This assay quantifies the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.

-

Principle: Endothelial cells, typically HUVECs, are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test compound. Cell proliferation is measured using methods like MTT assay, BrdU incorporation, or direct cell counting.

-

Protocol Outline:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and a serial dilution of this compound or vehicle control.

-

Incubate for 48-72 hours.

-

Assess cell viability/proliferation using a preferred method (e.g., add MTT reagent and measure absorbance at 570 nm).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

-

2. Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the directional migration of endothelial cells, another critical component of angiogenesis.

-

Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the test compound.

-

Protocol Outline:

-

Grow HUVECs to a confluent monolayer in a 6-well plate.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add a low-serum medium containing a pro-angiogenic stimulus and varying concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).

-

Quantify the rate of wound closure by measuring the change in the wound area over time.

-

3. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.[19][21]

-

Principle: Endothelial cells are plated on a layer of Matrigel® or a similar extracellular matrix. In the presence of pro-angiogenic factors, they will differentiate and form a network of tube-like structures. The effect of an inhibitor on this process is quantified.[21]

-

Protocol Outline:

-

Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.

-

Resuspend HUVECs in a low-serum medium containing a pro-angiogenic stimulus and varying concentrations of this compound or vehicle control.

-

Seed the cells onto the Matrigel®-coated wells.

-

Incubate for 6-18 hours.

-

Visualize and capture images of the tube network using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

-

Figure 2: Workflow for In Vitro Evaluation of this compound's Anti-Angiogenic Activity. This diagram outlines the key in vitro assays used to characterize the anti-angiogenic effects of this compound.

In Vivo Angiogenesis Models

In vivo models are essential for evaluating the efficacy of anti-angiogenic agents in a more physiologically relevant context.[3][4]

1. Tumor Xenograft Model

This is a widely used model to assess the anti-tumor and anti-angiogenic effects of a drug candidate.

-

Principle: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and angiogenesis are monitored.[2]

-

Protocol Outline:

-

Inject a suspension of human tumor cells (e.g., HT29 colon carcinoma) subcutaneously into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound orally on a daily schedule.[22]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise the tumors for further analysis.

-

Assess tumor angiogenesis by immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to determine microvessel density.

-

2. Matrigel® Plug Assay

This assay provides a direct in vivo assessment of angiogenesis.

-

Principle: Matrigel®, mixed with a pro-angiogenic factor and the test compound, is injected subcutaneously into mice. The Matrigel® solidifies, and the extent of blood vessel infiltration into the plug is quantified.

-

Protocol Outline:

-

Mix liquid Matrigel® on ice with a pro-angiogenic factor (e.g., bFGF or VEGF) and varying concentrations of this compound or vehicle control.

-

Inject the mixture subcutaneously into the flank of mice.

-

After a defined period (e.g., 7-14 days), excise the Matrigel® plugs.

-

Quantify the amount of angiogenesis by measuring the hemoglobin content of the plug (as an indicator of red blood cell infiltration) or by histological analysis of vessel formation.

-

Conclusion: A Multi-pronged Attack on Tumor Vasculature

This compound's mechanism of action in angiogenesis is characterized by its potent, multi-targeted inhibition of key receptor tyrosine kinases, including VEGFR2, PDGFRβ, and FGFR1. By competitively blocking the ATP-binding sites of these receptors, this compound effectively abrogates the downstream signaling pathways that drive endothelial cell proliferation, migration, and survival. This comprehensive blockade of pro-angiogenic signaling, validated through a suite of in vitro and in vivo assays, translates into the suppression of tumor angiogenesis and the induction of tumor regression. The in-depth understanding of this compound's molecular interactions and its effects on the tumor microenvironment provides a strong rationale for its clinical development as an anti-cancer agent.

References

-

PubMed. SU6668, a Multitargeted Angiogenesis Inhibitor. [Link]

-

National Cancer Institute. Definition of this compound - NCI Drug Dictionary. [Link]

-

PubMed. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. [Link]

-

AACR Journals. SU6668 Is a Potent Antiangiogenic and Antitumor Agent That Induces Regression of Established Tumors. [Link]

-

PubChem. This compound. [Link]

-

Adooq Bioscience. PDGFR inhibitors. [Link]

-

Patsnap Synapse. This compound. [Link]

-

MDPI. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. [Link]

-

PubMed Central. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. [Link]

-

NIH. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. [Link]

-

MDPI. Robust and Scalable Angiogenesis Assay of Perfused 3D Human iPSC-Derived Endothelium for Anti-Angiogenic Drug Screening. [Link]

-

NIH. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. [Link]

-

ibidi. Angiogenesis Assays. [Link]

-

Amsbio. In Vitro Angiogenesis Assays. [Link]

-

Journal of Hematology & Oncology. Recent advances on anti-angiogenesis receptor tyrosine kinase inhibitors in cancer therapy. [Link]

-

Targeted Oncology. Novel Angiogenesis Inhibitor Shows Preliminary Evidence of Activity. [Link]

-

PubMed Central. Current methods for assaying angiogenesis in vitro and in vivo. [Link]

-

PubMed. In vivo models of angiogenesis. [Link]

-

NIH. In vivo models of angiogenesis. [Link]

-

NIH. Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers. [Link]

-

CancerNetwork. Targeting Angiogenesis in Solid Tumors. [Link]

-

NIH. Imatinib inhibits VEGF-independent angiogenesis by targeting neuropilin 1–dependent ABL1 activation in endothelial cells. [Link]

-

NIH. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer. [Link]

-

Broad Institute. Inhibition of Tumor VEGFR2 Induces Serine 897 EphA2-Dependent Tumor Cell Invasion and Metastasis in NSCLC. [Link]

Sources

- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anti-angiogenesis receptor tyrosine kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Trials of Antiangiogenesis Therapy on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Facebook [cancer.gov]

- 10. medkoo.com [medkoo.com]

- 11. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. amsbio.com [amsbio.com]

- 21. ibidi.com [ibidi.com]

- 22. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]

Orantinib: A Technical Guide to Target Profile and Kinase Selectivity

Abstract

Orantinib (formerly known as SU6668) is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for its anti-angiogenic and anti-tumor properties.[1][2] This technical guide provides an in-depth analysis of this compound's target profile and kinase selectivity, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, quantify its inhibitory potency against primary and secondary targets, and explore the downstream signaling pathways it modulates. Furthermore, this guide furnishes detailed, field-proven methodologies for assessing kinase selectivity, empowering researchers to rigorously characterize this and similar small molecule inhibitors.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The complexity of cancer signaling, characterized by redundant pathways and crosstalk, has driven the development of multi-targeted kinase inhibitors. By simultaneously blocking several key nodes involved in tumor growth, proliferation, and angiogenesis, compounds like this compound aim to overcome resistance mechanisms and enhance therapeutic efficacy. This compound was rationally designed as an ATP-competitive inhibitor targeting the split-kinase domain family of receptor tyrosine kinases (RTKs), primarily implicated in tumor vascularization.[3] Its core targets include the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][4] Understanding the precise selectivity profile of such an agent is paramount for predicting its biological effects, potential toxicities, and patient stratification strategies.

This compound's Core Target Profile

This compound's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases.[5] This prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][2]

Primary Angiogenesis-Related Targets

This compound demonstrates potent inhibition of RTKs crucial for angiogenesis:

-

Platelet-Derived Growth Factor Receptor β (PDGFRβ): this compound exhibits its highest potency against PDGFRβ, a key mediator of pericyte recruitment and vessel maturation.[6][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1): As a principal mediator of VEGF-driven angiogenesis, VEGFR2 inhibition is central to this compound's anti-angiogenic effect.[8][9]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 signaling contributes to tumor angiogenesis and cell proliferation, making it a critical co-target.[10][11]

Quantitative Inhibitory Activity

The potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for assessing its efficacy.

| Target | Assay Type | Potency (IC50) | Potency (Ki) | Reference(s) |

| PDGFRβ | Cell-free autophosphorylation | 0.06 µM (60 nM) | 0.008 µM (8 nM) | [12][13][14][15] |

| FGFR1 | Cell-free trans-phosphorylation | 1.2 µM | 1.2 µM | [1][13][15] |

| VEGFR2 (Flk-1/KDR) | Cell-free trans-phosphorylation | 2.4 - 3.0 µM | 2.1 µM | [12][13][14][15] |

| c-Kit | Cellular autophosphorylation | 0.1 - 1.0 µM | Not Reported | [5][12] |

Table 1: Quantitative inhibitory profile of this compound against primary targets.

Kinase Selectivity: Beyond the Primary Targets

While designed to target VEGFR, PDGFR, and FGFR, no kinase inhibitor is entirely specific. A comprehensive understanding of a compound's kinome-wide interaction profile is essential for anticipating off-target effects, which can lead to both toxicity and unexpected therapeutic benefits.

Known Off-Target Activities

Studies have revealed that this compound interacts with other kinases, some with significant potency:

-

Aurora Kinases: this compound has been shown to inhibit Aurora kinases B and C, which are serine/threonine kinases crucial for mitotic progression.[12][14] This off-target activity may contribute to its anti-proliferative effects.

-

TANK-binding kinase 1 (TBK1): Chemical proteomics has identified TBK1, a key regulator of innate immunity, as a target of this compound.[16]

| Off-Target | Potency (IC50) | Reference(s) |

| Aurora Kinase B | 35 nM | [12][14] |

| Aurora Kinase C | 210 nM | [12][14] |

Table 2: Known off-target kinase activities of this compound.

Conversely, this compound demonstrates a notable lack of activity against several other key kinases, including Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1 Receptor (IGF-1R), Met, Src, and Cyclin-Dependent Kinase 2 (CDK2), underscoring a degree of selectivity.[5][12]

Impact on Downstream Signaling Pathways

By inhibiting its primary targets, this compound effectively blocks multiple downstream signaling cascades that are fundamental to cancer cell proliferation, survival, and angiogenesis.

VEGFR, PDGFR, and FGFR Signaling Cascades

Activation of VEGFR, PDGFR, and FGFR by their respective ligands leads to receptor dimerization and trans-autophosphorylation of tyrosine residues in their intracellular domains.[6][8][11] These phosphorylated sites act as docking platforms for adaptor proteins, triggering several key pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[5][8]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[5][10]

-

PLCγ Pathway: Activation of Phospholipase Cγ leads to the generation of second messengers that influence cell migration and proliferation.[10][11]

The simultaneous inhibition of these pathways by this compound forms the basis of its potent anti-tumor activity.

Caption: KINOMEscan experimental workflow.

Step-by-Step Protocol:

-

Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound (this compound) at a single high concentration (for initial screening) or in a serial dilution (for Kd determination).

-

Competitive Binding: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase's ATP pocket.

-

Capture and Wash: The beads with the bound kinase are captured, and unbound components are washed away.

-

Quantification: The amount of kinase bound to the beads is measured by quantifying the associated DNA tag using qPCR. [17]5. Data Analysis: The results are reported as a percentage of the DMSO control. A lower qPCR signal indicates stronger binding of the test compound. For dose-response experiments, Kd values are calculated. [18]

Cellular Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that a compound can engage its target in the complex intracellular environment. [19][20]

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific kinase in living cells. [19][21] Principle: The assay measures energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. [21] Step-by-Step Protocol:

-

Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Seed the transfected cells into a multi-well assay plate. [19]2. Compound and Tracer Addition: Add the test compound (this compound) at various concentrations to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer.

-

Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target kinase within the cells. 4. Detection: Add the NanoLuc® substrate to the wells. Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer). [21]5. Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 value, which reflects the compound's apparent cellular potency.

Conclusion and Future Directions

This compound is a potent, orally bioavailable inhibitor of PDGFRβ, FGFR1, and VEGFR2, key drivers of tumor angiogenesis. Its polypharmacology, which includes the inhibition of other kinases such as Aurora B, highlights the importance of comprehensive selectivity profiling. The methodologies detailed in this guide—spanning direct biochemical assays to live-cell target engagement—provide a robust framework for the rigorous characterization of multi-targeted kinase inhibitors.

As the field of kinase drug discovery advances, the integration of broad kinome screening with cellular target engagement and downstream phenotypic assays will be crucial. This multi-pronged approach not only elucidates the full spectrum of a compound's activity but also provides critical insights into its potential for clinical success and associated safety liabilities. For a compound like this compound, this detailed characterization is essential for identifying the patient populations most likely to benefit and for designing rational combination therapies to further enhance its anti-tumor efficacy.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5329099, this compound. Retrieved January 7, 2026 from [Link].

-

A high-throughput radiometric kinase assay. (2012). Methods in Molecular Biology, 795, 141–151. [Link].

-

Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 7, 2026, from [Link].

-

Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. Biochemical Journal, 437(2), 169–183. [Link].

-

DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 7, 2026, from [Link].

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 7, 2026, from [Link].

-

Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews. Developmental Biology, 4(3), 215–266. [Link].

-

Godl, K., Gruss, O. J., Eickhoff, J., Bracher, F., & Superti-Furga, G. (2005). Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling. Cancer Research, 65(15), 6919–6926. [Link].

-

Andrae, J., Gallini, R., & Betsholtz, C. (2008). Role of platelet-derived growth factors in physiology and medicine. Genes & Development, 22(10), 1276–1312. [Link].

-

National Cancer Institute. (n.d.). NCI Drug Dictionary - this compound. Retrieved January 7, 2026, from [Link].

-

Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link].

-

Heldin, C. H. (2013). Targeting the PDGF signaling pathway in tumor treatment. Cell Communication and Signaling, 11, 97. [Link].

-

Wikipedia. (n.d.). Platelet-derived growth factor receptor. Retrieved January 7, 2026, from [Link].

-

Patsnap. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved January 7, 2026, from [Link].

-

Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link].

-

Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link].

-

EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved January 7, 2026, from [Link].

-

Robers, M. B., et al. (2015). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link].

-

Laird, A. D., Vajkoczy, P., Shawver, L. K., Thurnher, A., Liang, C., Mohammadi, M., Schlessinger, J., Ullrich, A., Hubbard, S. R., & Blake, R. A. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. Cancer Research, 60(15), 4152–4160. [Link].

-

The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. This compound | CAS 252916-29-3 | Chemodex | Biomol.com [biomol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 20. vghtc.gov.tw [vghtc.gov.tw]

- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

Orantinib Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Orantinib (SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Developed for researchers, medicinal chemists, and drug development professionals, this document elucidates the key structural features of the this compound scaffold that govern its inhibitory potency and selectivity against its primary targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By dissecting the causality behind experimental choices in the optimization of this scaffold, this guide aims to provide actionable insights for the design of novel kinase inhibitors.

Introduction: The Rationale for a Multi-Targeted Angiogenesis Inhibitor

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several receptor tyrosine kinases, including VEGFRs, PDGFRs, and FGFRs, are key regulators of this process. This compound (SU6668) was developed as a potent, orally bioavailable small molecule designed to simultaneously inhibit these key angiogenic RTKs, thereby offering a more comprehensive blockade of tumor-induced neovascularization.[1]

This compound is an ATP-competitive inhibitor, with its oxindole core acting as an adenine mimetic, binding to the ATP pocket of the kinase domain.[1][2] Its multi-targeted profile stems from the conserved nature of the ATP binding site among these related kinase families. This guide will explore the seminal structure-activity relationship studies that defined the optimal pharmacophore of this compound.

The Core Scaffold: 3-((1H-pyrrol-2-yl)methylene)indolin-2-one

The foundational scaffold of this compound is a 3-((1H-pyrrol-2-yl)methylene)indolin-2-one core. The initial design strategy focused on identifying a privileged structure that could be systematically modified to probe the SAR at the ATP-binding site of various RTKs. The oxindole moiety serves as a key hydrogen bonding acceptor and donor, mimicking the adenine portion of ATP. The pyrrole ring provides a versatile platform for introducing substituents that can modulate potency, selectivity, and physicochemical properties.

Systematic SAR Exploration of the this compound Scaffold

The seminal work by Sun et al. (1999) laid the groundwork for understanding the SAR of this class of inhibitors. Their research systematically explored modifications to both the pyrrole and oxindole rings of the core scaffold.

The Critical Role of the Propionic Acid Side Chain on the Pyrrole Ring

A key feature of this compound is the propionic acid group at the 3-position of the pyrrole ring. The rationale behind introducing this acidic functionality was to enhance solubility and provide an additional interaction point within the kinase domain.

Table 1: Impact of the Carboxyethyl Group on Kinase Inhibition

| Compound | Pyrrole Substituent | VEGFR-2 (Flk-1/KDR) IC50 (nM) | FGF-R1 IC50 (nM) | PDGF-Rβ IC50 (nM) |

| Analog 1 | 3-(2-carboxyethyl) | 20 | 30 | >1000 |

| This compound (SU6668) | 3-(2-carboxyethyl)-2,4-dimethyl | 2430 | 3040 | 60 |

| Analog 2 | 4-(2-carboxyethyl) | 100 | 200 | 100 |

Data synthesized from Sun et al. (1999).[2]

The data reveals that the position of the carboxyethyl group on the pyrrole ring is critical for potent and selective inhibition. While a 3-carboxyethyl substituent (Analog 1) confers potent VEGFR-2 and FGF-R1 inhibition, shifting it to the 4-position (Analog 2) results in a more balanced profile against all three kinases.[2] The addition of two methyl groups to the pyrrole ring, as seen in this compound, dramatically shifts the selectivity towards potent PDGF-Rβ inhibition.[2] This highlights the sensitivity of the kinase ATP binding pocket to the substitution pattern on the pyrrole ring.

Influence of Substituents on the Oxindole Ring

Modifications to the oxindole ring were also explored to understand their impact on inhibitory activity.

Table 2: Effect of Oxindole Substitution on PDGF-Rβ Inhibition

| Compound | R1 | R2 | R3 | R4 | PDGF-Rβ IC50 (nM) |

| 16a | H | H | H | H | 100 |

| 16b | F | H | H | H | 50 |

| 16c | Cl | H | H | H | 50 |

| 16d | Br | H | H | H | 20 |

| 16e | Me | H | H | H | 100 |

| 16f | H | H | Me | H | 10 |

Data from Sun et al. (1999).[2]

These results demonstrate that substitutions on the oxindole ring can fine-tune the potency against PDGF-Rβ. Halogenation at the 5-position (compounds 16b, 16c, and 16d) generally improves activity compared to the unsubstituted analog (16a).[2] Notably, a methyl group at the 6-position (16f) leads to a significant enhancement in potency, suggesting a favorable interaction in a hydrophobic pocket of the PDGF-Rβ ATP binding site.[2]

Mechanistic Insights and Binding Mode

The inhibitory mechanism of this compound is competitive with respect to ATP.[1][2] The oxindole core forms key hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many Type II kinase inhibitors. The pyrrole ring and its substituents project towards the solvent-exposed region, where modifications can influence selectivity and physicochemical properties.

Caption: Simplified binding mode of this compound in the kinase ATP pocket.

Experimental Protocols for SAR Evaluation

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are paramount. The following are representative methodologies for evaluating this compound analogs.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Prepare a solution of the purified recombinant kinase (e.g., VEGFR-2, PDGFRβ, or FGFR1) in kinase buffer.

-

Prepare a solution of a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³²P]ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/[γ-³²P]ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture to a filtermat, wash extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: A stepwise workflow for determining in vitro kinase inhibition.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cells that are dependent on the target kinase for proliferation.

Protocol:

-

Cell Culture:

-

Culture a relevant cell line (e.g., HUVECs for VEGFR activity, NIH-3T3 cells overexpressing PDGFRβ) in appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours to reduce basal kinase activity.

-

Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., VEGF, PDGF).

-

Incubate for 48-72 hours.

-

-

Measurement of Proliferation:

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided a clear roadmap for the design of multi-targeted kinase inhibitors based on the 3-((1H-pyrrol-2-yl)methylene)indolin-2-one scaffold. The key takeaways are:

-

The propionic acid side chain on the pyrrole ring is crucial for activity and its position dictates the selectivity profile.

-

Substitutions on the pyrrole ring , such as the methyl groups in this compound, can dramatically shift selectivity towards specific kinases like PDGFRβ.

-

Modifications to the oxindole ring can be used to fine-tune potency, with hydrophobic substituents often being favorable.

Future research in this area could focus on leveraging the established SAR to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties, and the potential to overcome resistance mechanisms. The detailed experimental protocols provided herein offer a validated framework for the continued exploration and optimization of this important class of kinase inhibitors.

References

- Hoekman, K. (2001). SU6668, a Multitargeted Angiogenesis Inhibitor. Cancer Journal, 7 Suppl 3, S134-138.

- Laird, A. D., et al. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. Cancer Research, 60(15), 4152-4160.

- Mita, A., et al. (2006). Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells. Oncology Reports, 15(1), 79-83.

- Sun, L., et al. (1999). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 42(25), 5120-5130.

-

Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]

- Laird, A. D., et al. (2002). SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice. FASEB journal, 16(7), 681-690.

-

PubChem. (n.d.). 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (2002). SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice. Retrieved from [Link]

-

Laird, A. D., et al. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. PubMed. Retrieved from [Link]

Sources

- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: TSU-68 (Orantinib) Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

TSU-68, also known as Orantinib, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key drivers of angiogenesis and tumor cell proliferation.[1][2] This guide provides a comprehensive technical overview of the TSU-68 signaling pathway, its mechanism of inhibition, and robust experimental protocols for its investigation. We will delve into the causality behind experimental choices, ensuring a self-validating system for reproducible and reliable results.

Core Principles of TSU-68 Action: A Multi-Pronged Attack

TSU-68 operates as an ATP-competitive inhibitor, binding to the ATP pocket within the kinase domain of its target receptors.[3][4] This action prevents the crucial step of autophosphorylation, effectively blocking the initiation of downstream signaling cascades that drive pathological processes in cancer.[1]

Primary Targets and Downstream Consequences

The therapeutic efficacy of TSU-68 stems from its simultaneous inhibition of several critical signaling pathways:

-

VEGFR2 Pathway: As a key mediator of angiogenesis, VEGFR2 inhibition by TSU-68 directly impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] This leads to a reduction in tumor growth and metastasis.[5]

-

PDGFR Pathway: The PDGFR signaling axis is integral to tumor growth, stromal development, and angiogenesis.[3] By blocking this pathway, TSU-68 disrupts the tumor microenvironment and inhibits the proliferation of cancer cells.[2]

-

FGFR Pathway: Dysregulation of the FGFR pathway is implicated in various cancers, promoting cell proliferation, survival, and migration.[6] TSU-68's inhibitory action on FGFR contributes to its broad anti-tumor activity.[3]

Additionally, TSU-68 has been shown to inhibit the stem cell factor receptor (c-kit), which is often expressed in acute myelogenous leukemia.[1][2]

Diagram: TSU-68 Multi-Target Inhibition and Downstream Effects

Caption: TSU-68 simultaneously inhibits VEGFR2, PDGFR, and FGFR, leading to the blockade of multiple downstream signaling pathways and a reduction in key cellular responses that drive cancer progression.

Experimental Validation of TSU-68 Activity: A Step-by-Step Guide

To rigorously assess the inhibitory effects of TSU-68, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive understanding of its mechanism of action, from direct enzyme inhibition to cellular and in vivo effects.

In Vitro Kinase Inhibition Assay

-

Objective: To quantify the direct inhibitory potency of TSU-68 against its target kinases.

-

Rationale: This cell-free assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the purified kinase domain, yielding critical IC50 values.

-

Methodology:

-

Reaction Setup: In a 96-well or 384-well plate, combine the purified recombinant kinase domain of VEGFR2, PDGFRβ, or FGFR1 with a specific substrate peptide and a range of TSU-68 concentrations.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

-

Data Analysis: Plot the percentage of kinase inhibition against the TSU-68 concentration and determine the IC50 value using non-linear regression analysis.

-

| Target Kinase | Reported IC50/Ki |

| PDGFRβ | 8 nM (Ki)[4] |

| FGFR1 | 1.2 µM (Ki)[4] |

| VEGFR1 (Flt-1) | 2.1 µM (Ki)[4] |

Cellular Receptor Phosphorylation Assay

-

Objective: To confirm the inhibition of receptor autophosphorylation in a cellular context.

-

Rationale: This assay validates that TSU-68 can effectively penetrate the cell membrane and inhibit its target within a living system. Western blotting is the gold-standard for this application.

-

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with a dose range of TSU-68 for 1-2 hours.

-

Stimulate the cells with the corresponding ligand (e.g., VEGF, PDGF) for 5-10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for the total form of the receptor as a loading control.

-

-

Diagram: Western Blot Workflow for TSU-68 Target Validation

Caption: A streamlined workflow for assessing the inhibition of receptor phosphorylation by TSU-68 in a cellular context using Western blotting.

In Vitro Angiogenesis (Tube Formation) Assay

-

Objective: To assess the functional anti-angiogenic effect of TSU-68.

-

Rationale: This assay provides a phenotypic readout of the compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.[7][8]

-

Methodology:

-

Plate Preparation: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of TSU-68.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

Imaging and Quantification:

-

Visualize the tube formation using a light microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of TSU-68 in a living organism.

-

Rationale: This is the ultimate preclinical validation of the compound's therapeutic potential, assessing its ability to inhibit tumor growth in a complex biological system.[9][10]

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., HT-29 colon cancer cells) into the flank of each mouse.[5]

-

Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control and TSU-68 at various doses). Administer TSU-68 orally according to the desired schedule.[9][11]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform downstream analyses such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

-

Trustworthiness and Self-Validation

The described protocols are designed to be a self-validating system. A positive result in the in vitro kinase assay should correlate with the inhibition of receptor phosphorylation in the cellular assay. This, in turn, should translate to a functional effect in the tube formation assay and ultimately, to anti-tumor efficacy in the in vivo model. Discrepancies at any stage warrant further investigation into factors such as cell permeability, off-target effects, or metabolic instability of the compound.

Conclusion and Future Perspectives

TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with a clear mechanism of action against key drivers of cancer progression. The experimental workflows detailed in this guide provide a robust framework for its continued investigation and for the evaluation of novel RTK inhibitors. Future research should focus on identifying predictive biomarkers of response to TSU-68, exploring rational combination therapies, and further elucidating the complex interplay of the signaling pathways it inhibits.

References

-

National Cancer Institute. (n.d.). Definition of this compound - NCI Drug Dictionary. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

-

JoVE. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. Retrieved from [Link]

-

Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

-

Auerbach, R., et al. (2003). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC - NIH. Retrieved from [Link]

-

Lee, S. S., et al. (2012). A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy. PubMed. Retrieved from [Link]

-

Staton, C. A., et al. (2004). Techniques and assays for the study of angiogenesis. PMC - NIH. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Phase I/II Study of TSU-68 for Advanced Hepatocellular Carcinoma. Retrieved from [Link]

-

PubChem - NIH. (n.d.). This compound | C18H18N2O3 | CID 5329099. Retrieved from [Link]

-

Mabuchi, S., et al. (2004). Inhibition of Peritoneal Dissemination of Ovarian Cancer by Tyrosine Kinase Receptor Inhibitor SU6668 (TSU-68). PubMed. Retrieved from [Link]

-

Yoshikawa, K., et al. (2005). TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis. PubMed. Retrieved from [Link]

-

Xie, Y., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. PMC - NIH. Retrieved from [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiogenesis Assays: R&D Systems [rndsystems.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia [jove.com]

- 11. Inhibition of peritoneal dissemination of ovarian cancer by tyrosine kinase receptor inhibitor SU6668 (TSU-68) - PubMed [pubmed.ncbi.nlm.nih.gov]

Orantinib (SU6668): A Multi-Targeted Approach to Remodeling the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy.[1][2] Rather than viewing the tumor as a homogenous mass of malignant cells, we now understand it as a complex organ composed of cancer cells, stromal cells, immune cells, and an intricate vascular network.[3][4] Orantinib (formerly SU6668), a potent, orally bioavailable receptor tyrosine kinase inhibitor (TKI), represents a compelling therapeutic agent due to its ability to simultaneously engage multiple critical signaling nodes within the TME.[5][6] This guide provides a detailed examination of this compound's mechanism of action and its multifaceted effects on the TME, with a focus on the vascular, stromal, and immune compartments. We will explore the causality behind its anti-tumor effects and provide validated experimental protocols for researchers seeking to investigate these interactions.

This compound: A Profile of a Multi-Targeted Kinase Inhibitor

This compound is a small molecule inhibitor that competitively targets the ATP-binding sites of several receptor tyrosine kinases crucial for tumor growth and the maintenance of its microenvironment.[7][8] Its primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR2 (KDR), a key mediator of angiogenesis.[5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Specifically PDGFRβ, which is vital for the recruitment and function of pericytes and cancer-associated fibroblasts (CAFs).[8][9]

-

Fibroblast Growth Factor Receptors (FGFRs): Involved in angiogenesis and tumor cell proliferation.[8][9]

-

c-Kit (Stem Cell Factor Receptor): Implicated in the proliferation of certain tumor cells and myeloid lineage cells.[5][8]

This multi-targeted profile allows this compound to exert a powerful, pleiotropic effect, disrupting the synergistic signaling that cancer cells exploit within their supportive microenvironment.[1]

Table 1: this compound (SU6668) Kinase Inhibitory Profile

| Target | Inhibition Type | Potency (Ki) | Key Role in TME |

| PDGFRβ | ATP-Competitive | 8 nM | Pericyte recruitment, CAF activation & proliferation |

| FGFR1 | ATP-Competitive | 1.2 µM | Angiogenesis, tumor cell proliferation |

| VEGFR2 (KDR/Flk-1) | ATP-Competitive | 2.1 µM (for Flt-1) | Endothelial cell proliferation & survival, vessel formation |

| c-Kit | Autophosphorylation Inhibition | IC50: 0.1-1 µM | Myeloid cell differentiation, tumor cell survival |

Data compiled from multiple sources.[8][9]

Deconstructing the TME: this compound's Impact on Key Components

This compound's efficacy is not solely derived from direct cytotoxicity to cancer cells but rather from its profound ability to dismantle the supportive architecture of the TME.[10]

Normalizing the Vascular Niche: A Potent Anti-Angiogenic Effect

Tumor angiogenesis is a hallmark of cancer, providing the necessary blood supply for tumor growth and metastasis.[11][12][13] this compound targets this process through a dual blockade of VEGFR and PDGFR signaling.

Causality of Action:

-

VEGFR Inhibition: Directly blocks the proliferation, migration, and survival signals in vascular endothelial cells, which form the lining of blood vessels.[14][15] This is the primary mechanism for halting the sprouting of new vessels.

-

PDGFR Inhibition: Targets pericytes, the mural cells that wrap around and stabilize newly formed blood vessels. By inhibiting PDGFRβ, this compound disrupts pericyte recruitment, leading to vessel destabilization, increased leakiness, and eventual regression.[16] This combined attack on both endothelial cells and pericytes results in a more robust and sustained anti-angiogenic effect than targeting either pathway alone.[15]

The observable consequences are a significant reduction in microvessel density, apoptosis of tumor vascular cells, and the regression of established tumors in numerous xenograft models.[8][15][17]

Caption: this compound's dual inhibition of VEGFR and PDGFR signaling pathways.

Modulating the Stromal Compartment: Targeting Cancer-Associated Fibroblasts (CAFs)

CAFs are a major cellular component of the tumor stroma, actively promoting tumor progression by secreting growth factors, remodeling the extracellular matrix (ECM), and contributing to an immunosuppressive environment.[18][19] PDGFR signaling is a key driver of CAF activation and proliferation.[20]

Causality of Action: By potently inhibiting PDGFRβ, this compound can directly interfere with the pro-tumorigenic functions of CAFs. This is not merely an anti-proliferative effect; it can lead to a partial reversion of the activated CAF phenotype to one more closely resembling normal fibroblasts.[21] This "normalization" can reduce the secretion of factors that stimulate cancer cell growth, effectively cutting off a vital line of communication between the tumor and its stroma.[20]

Caption: this compound disrupts the supportive signaling loop between tumor cells and CAFs.

Reprogramming the Immune Milieu

The TME is often highly immunosuppressive, preventing the host immune system from mounting an effective anti-tumor response.[22][23] Key players in this suppression include M2-polarized tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[1][24] While direct studies on this compound's immune effects are less extensive, the known effects of TKIs on the immune landscape provide a strong rationale for its immunomodulatory potential.[25][26][27]

Causality of Action:

-

Targeting TAMs: The c-Kit receptor, inhibited by this compound, is related to the CSF-1R pathway, which is critical for the recruitment, differentiation, and survival of TAMs, particularly the pro-tumor M2 phenotype.[8][28] By inhibiting this axis, this compound may reduce the infiltration of immunosuppressive M2 macrophages and potentially shift the M1/M2 balance toward an anti-tumor M1 phenotype.[26][29]

-

Reducing Hypoxia: The anti-angiogenic effect of this compound can alleviate tumor hypoxia.[12] Hypoxia is a major driver of immunosuppression, promoting the recruitment of MDSCs and TAMs. By normalizing the vasculature, this compound can create a more oxygenated, less immunosuppressive TME, rendering it more permissive to cytotoxic T-cell infiltration and activity.[12]

-

Modulating MDSCs: Sunitinib, a TKI with a similar target profile, has been shown to decrease MDSC populations in tumor tissues, thereby reducing their suppressive action on T cells.[1] It is highly probable that this compound exerts a similar effect.

The net result is a potential remodeling of the TME from an immunosuppressive "cold" state to an immune-active "hot" state, which has significant implications for combination therapies with immune checkpoint inhibitors.[1]

Caption: A streamlined workflow for assessing this compound's impact on tumor-infiltrating immune cells.

Core Experimental Protocols

To empower researchers to validate and expand upon these findings, we provide the following self-validating, step-by-step protocols.

Protocol 1: Immunohistochemistry (IHC) for Microvessel Density (MVD)

Objective: To quantify the anti-angiogenic effect of this compound by measuring the density of blood vessels in tumor tissue.

-

Tissue Preparation:

-

Harvest tumors from control and this compound-treated animals (e.g., from a xenograft model[14][17]).

-

Fix tumors in 10% neutral buffered formalin for 24 hours.

-

Process and embed tissues in paraffin to create formalin-fixed, paraffin-embedded (FFPE) blocks.

-

Cut 4-5 µm sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 1 hour.

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

-

-

Staining Procedure:

-

Rinse sections in wash buffer (e.g., TBS-T).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with wash buffer.

-

Apply a protein block (e.g., 5% normal goat serum) for 30 minutes to reduce non-specific binding.

-

Incubate with primary antibody against an endothelial marker (e.g., anti-CD31 or anti-von Willebrand Factor) overnight at 4°C.

-

Rinse with wash buffer.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse with wash buffer.

-

Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded series of ethanol and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

-

Quantification:

-

Scan slides using a digital slide scanner.

-

Identify 3-5 "hot spots" (areas with the highest vessel density) at low magnification (100x).

-

Count individual microvessels within these hot spots at high magnification (200x or 400x).

-

Calculate the average MVD per field of view and compare between control and treated groups.

-

Protocol 2: Multiparametric Flow Cytometry for Immune Cell Profiling

Objective: To dissect the changes in tumor-infiltrating immune cell populations following this compound treatment.

-

Tumor Dissociation:

-

Excise fresh tumors from control and this compound-treated animals (from a syngeneic, immunocompetent model).

-

Mince the tumor tissue finely with a scalpel in ice-cold RPMI medium.

-

Transfer to a gentleMACS C Tube with an appropriate enzyme cocktail (e.g., collagenase, DNase I) and process using a gentleMACS Dissociator according to the manufacturer's protocol.

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.

-

-

Red Blood Cell Lysis (Optional):

-

If the sample is bloody, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes on ice.

-

Quench the reaction with excess FACS buffer (PBS + 2% FBS).

-

-

Cell Staining:

-

Count viable cells using a hemocytometer or automated cell counter.

-

Aliquot 1-2 million cells per tube.

-

Perform a viability stain (e.g., Zombie NIR™, Ghost Dye™) to exclude dead cells from analysis.

-

Block Fc receptors with an anti-CD16/32 antibody (Fc block) for 10 minutes to prevent non-specific antibody binding.

-

Add the cocktail of fluorophore-conjugated surface antibodies (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Ly6G, Ly6C, CD206, MHC-II) and incubate for 30 minutes on ice in the dark.

-

-

Fixation and Permeabilization (for intracellular targets):

-

Wash cells with FACS buffer.

-

If staining for intracellular markers (e.g., FoxP3 for regulatory T cells, Granzyme B for cytotoxic T cells), fix and permeabilize cells using a dedicated kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).

-

Incubate with intracellular antibodies for 30-45 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a multicolor flow cytometer (e.g., BD LSRFortessa™, Cytek® Aurora). Ensure compensation controls (single-stained beads or cells) are run for each fluorophore.

-

Analyze the data using software like FlowJo™ or FCS Express™. Use a sequential gating strategy to identify major populations (e.g., Live cells -> CD45+ -> Myeloid/Lymphoid) and then specific subsets (e.g., TAMs, T-cells). Compare percentages and absolute counts between treatment groups.

-

Conclusion and Future Directions

This compound's mechanism of action extends far beyond simple tumor cell growth inhibition. Its true strength lies in its ability to simultaneously disrupt angiogenesis, modulate the tumor stroma, and potentially re-awaken an anti-tumor immune response.[1] This multi-pronged attack on the TME makes it a powerful agent for dismantling the supportive infrastructure that tumors rely on for their survival and progression.

The insights gained from studying this compound underscore a critical principle in modern oncology: targeting the TME is a key strategy for overcoming therapeutic resistance.[1][2] The future of this compound and similar TKIs will likely involve rational combination therapies. Pairing the TME-normalizing effects of this compound with immune checkpoint inhibitors could be particularly synergistic, using this compound to turn "cold" tumors "hot" and thereby sensitizing them to immunotherapy.[12] Advanced analytical methods, such as single-cell RNA sequencing and spatial transcriptomics, will be essential to fully map the dynamic TME remodeling induced by these agents and to identify predictive biomarkers for patient stratification.[30][31][32]

References

- Tumor Microenvironment Study Protocols. Advances In Experimental Medicine And Biology - SLCS.

- Hoekman, K. (2001). SU6668, a Multitargeted Angiogenesis Inhibitor. Cancer Journal.

- This compound (SU6668) PDGFR inhibitor. Selleck Chemicals.

- This compound (SU6668) | Tyrosine Kinase Inhibitor. MedChemExpress.

- Yamada, Y., et al. (2005). Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. Anticancer Research.

- Laird, A. D., et al. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. Cancer Research.

- Uehara, M., et al. (2006). Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells. Oncology Reports.

- Laird, A. D., et al. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice.

- Acker, T., & Plate, K. H. (2007). Methods to study the tumor microenvironment under controlled oxygen conditions. Experimental Cell Research.

- Crouigneau, R., et al. (2022). Mimicking and analyzing the tumor microenvironment.

- Cancer-associated Fibroblasts and Therapies That Interfere with Their Activity.

- Definition of this compound. NCI Drug Dictionary.

- Li, Y., et al. (2024). Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect. Journal for ImmunoTherapy of Cancer.

- This compound - Drug Targets, Indications, Patents.

- Guerriero, J. L. (2018). Targeting Tumor-Associated Macrophages as a Potential Strategy to Enhance the Response to Immune Checkpoint Inhibitors. Frontiers in Immunology.

- Li, F., et al. (2023).

- Li, Y., et al. (2024). Understanding the dynamics of TKI-induced changes in the tumor immune microenvironment for improved therapeutic effect.

- Lai, C. H., et al. (2018). Targeting tumour microenvironment by tyrosine kinase inhibitor. Molecular Cancer.

- Exploring the immune-tumor microenvironment using high resolution single-cell spatial transcriptomics. Akoya Biosciences.

- Heye, T., et al. (2011). Assessment of tumor response to tyrosine kinase inhibitors. American Journal of Roentgenology.

- Kim, M. H., et al. (2018). Immune microenvironment change after acquiring resistance to EGFR TKI therapy in EGFR mutant non-small cell lung cancer. AACR Journals.

- Luo, J., et al. (2024). Development of anti-cancer drugs for tumor-associated macrophages: a comprehensive review and mechanistic insights.

- How clinicians use spatial transcriptomics to interpret the complexity of tumor microenvironment?. YouTube.

- Zhang, Y., et al. (2023). Strategies targeting tumor immune and stromal microenvironment and their clinical relevance. Journal of Controlled Release.

- Schmidt, M., & Schmidt, M. (2007). The impact of anti-angiogenic agents on cancer therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.

- Jayasinghe, C., et al. (2022). Tumor Associated Macrophages: Origin, Recruitment, Phenotypic Diversity, and Targeting. Frontiers in Immunology.

- Al-SAYED, H., et al. (2023). Emerging Strategies for Targeting Angiogenesis and the Tumor Microenvironment in Gastrointestinal Malignancies: A Comprehensive Review. Cancers.

- Jiang, T., et al. (2022). Immunological effect of tyrosine kinase inhibitors on the tumor immune environment in non-small cell lung cancer. Oncology Letters.

- Vitale, I., et al. (2019). Tumor microenvironment as a therapeutic target in cancer. Signal Transduction and Targeted Therapy.

- Najafi, M., et al. (2019).

- UC San Diego Researchers Convert Pro-Tumor Macrophages into Cancer Killers. (2019). UC San Diego Health.

- Liu, T., et al. (2021). Cancer-Associated Fibroblasts: Tumorigenicity and Targeting for Cancer Therapy. Genes & Diseases.

- Murarsky, A., et al. (2021). Aspects of the Tumor Microenvironment Involved in Immune Resistance and Drug Resistance. Frontiers in Immunology.